Oleyl nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

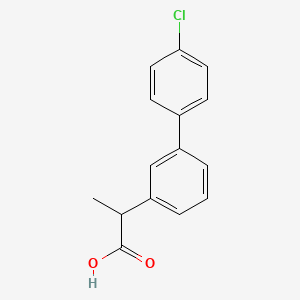

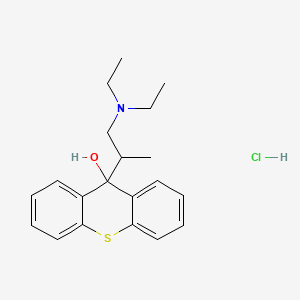

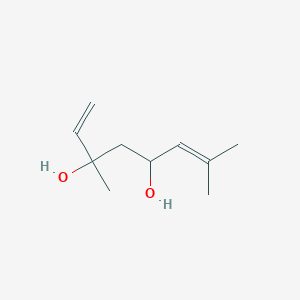

Oleyl nicotinate is a chemical compound formed by the esterification of oleyl alcohol and nicotinic acid (niacin). It is a member of the nicotinate ester family, which is known for its various applications in the pharmaceutical and cosmetic industries. This compound is primarily used for its vasodilatory properties, making it a valuable ingredient in topical formulations aimed at improving blood circulation and skin health.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oleyl nicotinate is synthesized through the esterification reaction between oleyl alcohol and nicotinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:

Oleyl alcohol+Nicotinic acidCatalystOleyl nicotinate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a reactor equipped with a distillation column to continuously remove water, ensuring the reaction proceeds efficiently. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Oleyl nicotinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield oleyl alcohol and nicotinic acid.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to oleyl alcohol and nicotinic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

Oxidation: Oleic acid and nicotinic acid.

Reduction: Oleyl alcohol and nicotinic acid.

Hydrolysis: Oleyl alcohol and nicotinic acid.

Wissenschaftliche Forschungsanwendungen

Oleyl nicotinate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular metabolism and vasodilation.

Medicine: Explored for its potential in improving blood circulation and treating conditions such as peripheral artery disease.

Industry: Utilized in cosmetic formulations to enhance skin penetration and improve the delivery of active ingredients.

Wirkmechanismus

Oleyl nicotinate exerts its effects primarily through vasodilation. It acts on the blood vessels, causing them to widen and increase blood flow. This is achieved by the release of nitric oxide (NO) from endothelial cells, which relaxes the smooth muscles of the blood vessels. The compound also interacts with nicotinic acid receptors, contributing to its vasodilatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl nicotinate: Another ester of nicotinic acid, known for its vasodilatory properties.

Ethyl nicotinate: Similar to methyl nicotinate, used in topical formulations for its skin-penetrating abilities.

Inositol nicotinate: A more complex ester, used as a vasodilator and in the treatment of conditions like Raynaud’s phenomenon.

Uniqueness

Oleyl nicotinate is unique due to its long-chain oleyl group, which enhances its lipophilicity and skin penetration properties. This makes it particularly effective in topical applications, where it can deliver nicotinic acid more efficiently compared to shorter-chain esters like methyl or ethyl nicotinate.

Eigenschaften

CAS-Nummer |

78695-24-6 |

|---|---|

Molekularformel |

C24H39NO2 |

Molekulargewicht |

373.6 g/mol |

IUPAC-Name |

octadec-9-enyl pyridine-3-carboxylate |

InChI |

InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h9-10,18-20,22H,2-8,11-17,21H2,1H3 |

InChI-Schlüssel |

WTLRGQPJLCWEOG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCOC(=O)C1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one](/img/structure/B14436357.png)

![9,9-Dimethylbicyclo[3.3.1]nonane](/img/structure/B14436375.png)

![1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil](/img/structure/B14436406.png)

![4-[2-(4-Phenyl-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14436412.png)